1-[(2-Methylphenyl)methyl]-4-propan-2-ylpiperazine;oxalic acid
Overview
Description
1-[(2-Methylphenyl)methyl]-4-propan-2-ylpiperazine;oxalic acid is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-methylphenylmethyl group and a propan-2-yl group. The oxalic acid component is often used to form a salt with the piperazine derivative, enhancing its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methylphenyl)methyl]-4-propan-2-ylpiperazine typically involves the reaction of 1-(2-methylphenyl)methanamine with 4-propan-2-ylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems can enhance the reproducibility and efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methylphenyl)methyl]-4-propan-2-ylpiperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(2-Methylphenyl)methyl]-4-propan-2-ylpiperazine;oxalic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its potential therapeutic properties, such as its use in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-Methylphenyl)methyl]-4-propan-2-ylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methylphenyl)piperazine: Similar structure but lacks the propan-2-yl group.
4-Methylpiperazine: Similar piperazine ring but different substituents.
2-(4-Methylphenyl)piperazine: Similar aromatic substitution but different position.
Uniqueness
1-[(2-Methylphenyl)methyl]-4-propan-2-ylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-4-propan-2-ylpiperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2.C2H2O4/c1-13(2)17-10-8-16(9-11-17)12-15-7-5-4-6-14(15)3;3-1(4)2(5)6/h4-7,13H,8-12H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHJIHUONQGSPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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